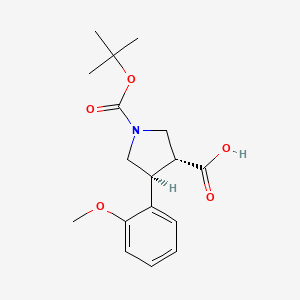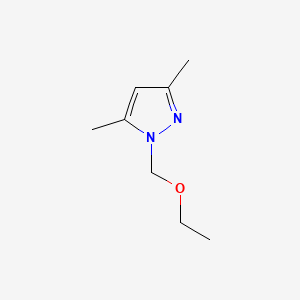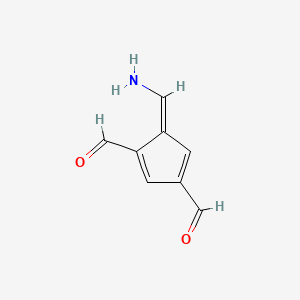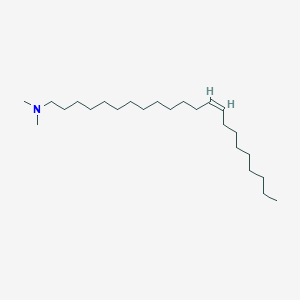![molecular formula C6H12O5 B570579 Fucose, L-, [6-3H] CAS No. 122760-10-5](/img/structure/B570579.png)
Fucose, L-, [6-3H]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Fucose is a hexose deoxy sugar with the chemical formula C6H12O5 . It is found on N-linked glycans on the mammalian, insect, and plant cell surface . L-Fucose finds application in cosmetics, pharmaceuticals, and dietary supplements. It is used in the determination of antigen in A and B blood group. It is also used in the selection-mediated leukocyte-endothelial adhesion and host-microbe interactions .
Synthesis Analysis
The enzymatic approach using L-fucose isomerase, which interconverts L-fucose and L-fuculose, can be an efficient way of producing L-fucose for industrial applications . The enzyme Rd FucI exhibited higher enzymatic activity for L-fuculose than for L-fucose, and the rate for the reverse reaction of converting L-fuculose to L-fucose was higher than that for the forward reaction of converting L-fucose to L-fuculose .Molecular Structure Analysis
Two structural features distinguish fucose from other six-carbon sugars present in mammals. These include the lack of a hydroxyl group on the carbon at the 6-position (C-6) and the L-configuration . It is equivalent to 6-deoxy-L-galactose .Chemical Reactions Analysis
Fucose-containing glycans are constructed by fucosyltransferases, which require the substrate GDP-fucose . Two pathways for the synthesis of GDP-fucose operate in mammalian cells, the GDP-mannose-dependent de novo pathway and the free fucose-dependent salvage pathway .Physical And Chemical Properties Analysis
L-Fucose is a monosaccharide that is a common component of many N- and O-linked glycans and glycolipids produced by mammalian cells . It frequently exists as a terminal modification of glycan structures .Scientific Research Applications
Biosynthesis and Physiological Role : L-fucose is a component of bacterial, plant, and animal polysaccharides or oligosaccharides and plays a significant role in different biological functions. The biosynthesis of L-fucose from guanosine diphosphate D-mannose has been studied, providing insights into its metabolic pathways (Ginsburg, 1958). L-Fucose and its derivatives have shown potential applications in medicine, such as in cancer therapy, anti-inflammatory treatments, and cosmeceuticals (Vanhooren & Vandamme, 1999).
Antimetabolites and Cytotoxic Effects : L-fucose derivatives have been synthesized as potential antimetabolites. These compounds, especially the sulfonyl ester, bromo, and iodo derivatives, exhibited potent growth inhibition effects on leukemia cells, suggesting their potential in cancer treatment (May & Sartorelli, 1979).
Fucose in Mammals : In mammals, fucose is incorporated into N-glycans, O-glycans, and glycolipids and plays crucial roles in development, immunity, and cancer. Mutations in the GDP-fucose transporter can lead to severe developmental and immune deficiencies, underscoring fucose's significance in these processes. Chemically modified fucose analogs can be used to alter fucose-dependent processes or as tools for understanding them (Schneider, Al-Shareffi, & Haltiwanger, 2017).
Golgi Apparatus and Glycoprotein Synthesis : Studies on the incorporation of L-fucose into glycoproteins in the Golgi apparatus of rat liver and serum have provided insights into the cellular processes and mechanisms of glycoprotein synthesis (Sturgess, Minaker, Mitranic, & Moscarello, 1973).
Fucose in Tumor Pathogenesis : Alpha-L-fucose is commonly incorporated into human glycoproteins and glycolipids and plays a significant role in cell-recognition, adhesion-signaling pathways, and pathologic processes like neoplastic progression. Fucosylated oligosaccharide ligands mediate cell-cell adhesion, which is crucial in normal and pathologic processes, particularly neoplasia (Listinsky, Siegal, & Listinsky, 1998).
Chemistry and Biochemistry : The chapter by Flowers (1981) discusses the chemistry, metabolism, and biochemistry of fucoses, shedding light on their possible biological functions and medical applications. It highlights the significance of L-fucose in inhibiting the growth of some cells in culture and its role in the synthesis of glycoconjugates (Flowers, 1981).
Fucose in Gastrointestinal Cancer : Dramatic changes in the expression of fucosylated oligosaccharides have been observed in cancer and inflammation, with fucosylation playing functional roles in carcinogenesis and tumor progression. This review emphasizes the biological and medical significance of fucosylation in gastrointestinal cancer (Moriwaki & Miyoshi, 2010).
Fucoidan Structure and Bioactivity
: Fucoidan, a polysaccharide containing substantial percentages of L-fucose, has shown interesting biological activities. Research on fucoidan's structure and bioactivity, and their relationships, has been gaining interest for potential drug development (Li, Lu, Wei, & Zhao, 2008).
Mechanism of Action
In mammals, fucose-containing glycans have important roles in blood transfusion reactions, selectin-mediated leukocyte-endothelial adhesion, host–microbe interactions, and numerous ontogenic events, including signaling events by the Notch receptor family . Alterations in the expression of fucosylated oligosaccharides have also been observed in several pathological processes, including cancer and atherosclerosis .
Safety and Hazards
Future Directions
Recent studies suggest that L-Fucose is one of the key metabolites in human–gut microbiome interactions . Modulating fucose metabolism could be key to controlling host–gut microbiome interactions . This could potentially lead to new treatments and preventions using genetically engineered probiotics that modulate fucose metabolism .
properties
IUPAC Name |
(2S,3R,4R,5S)-2,3,4,5-tetrahydroxy-6,6,6-tritritiohexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5+,6-/m0/s1/i1T3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNNRSAQSRJVSB-IJCYHSTRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([3H])[C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Bicyclo[3.1.0]hexan-3-one, 4-methylene-1-(1-methylethyl)-, (1R)- (9CI)](/img/no-structure.png)





![6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B570510.png)



![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride](/img/structure/B570518.png)